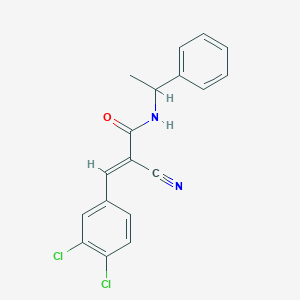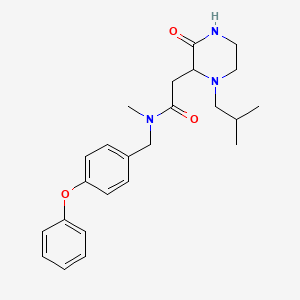![molecular formula C22H23N3O6 B3895288 1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE](/img/structure/B3895288.png)
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE
Overview
Description
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the nitrophenyl and propyl groups through nucleophilic substitution reactions.
Condensation reaction: The final step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)-3-methyl-4-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazol-5-one
- 1-(4-Nitrophenyl)-3-ethyl-4-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazol-5-one
Uniqueness
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4Z)-2-(4-nitrophenyl)-5-propyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-5-6-18-17(11-14-12-19(29-2)21(31-4)20(13-14)30-3)22(26)24(23-18)15-7-9-16(10-8-15)25(27)28/h7-13H,5-6H2,1-4H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZVJULHHKHPPE-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3895212.png)

![2-(4-methyl-1-piperazinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3895234.png)
![[(E)-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea](/img/structure/B3895236.png)
![3-[5-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3895241.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895263.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3895269.png)
![(4Z)-2-phenyl-4-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B3895275.png)
![6-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3895282.png)

![N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3895308.png)
![5-AMINO-3-[(1Z)-2-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3895310.png)
![1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3895319.png)

